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Compound of Interest

3,5-Dibromo-2-hydroxybenzoic
Compound Name: d
aci

Cat. No.: B146546

An In-Depth Technical Guide to 3,5-Dibromo-2-hydroxybenzoic Acid

Introduction

3,5-Dibromo-2-hydroxybenzoic acid, also widely known by its synonym 3,5-Dibromosalicylic
acid, is a halogenated derivative of salicylic acid. As a Senior Application Scientist, my
experience has shown that while this compound may not be a household name, it represents a
class of highly versatile intermediates in organic synthesis. Its true value lies in the strategic
placement of its functional groups: a carboxylic acid, a hydroxyl group, and two bromine atoms
on an aromatic ring. This specific arrangement provides multiple reactive sites, making it a
valuable building block for constructing more complex molecules, particularly in the realms of
medicinal chemistry and materials science. This guide provides an in-depth look at its core
properties, synthesis, applications, and handling, grounded in established scientific principles.

The fundamental identifiers for this compound are a CAS Number of 3147-55-5 and a
molecular weight of approximately 295.91 g/mol .[1][2]

Part 1: Core Physicochemical Properties and
Identification

Accurate identification is the bedrock of any chemical workflow. The key identifiers and
physicochemical properties of 3,5-Dibromo-2-hydroxybenzoic acid are summarized below.
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These data are crucial for everything from reaction setup and solvent selection to analytical
characterization and safety assessments.

Chemical Identifiers
Property Value Source(s)
CAS Number 3147-55-5 [1112113]
3,5-dibromo-2-hydroxybenzoic
IUPAC Name » [1][4]
aci

3,5-Dibromosalicylic acid, 2-

Synonyms Hydroxy-3,5-dibromobenzoic [1][3]
acid

Molecular Formula C7H4Br20s3 [1112]5]

Molecular Weight 295.91 g/mol [1][2]
C1=C(C=C(C(=C1C(=0)0)0O)B

SMILES ( (c (F0)0)0) [1][6]
rNBr
BFBZHSOXKROMBG-

InChiKey [11[3]

UHFFFAOYSA-N

hvsical and S . :

Property Value Source(s)
Appearance White powder or needles [5]
Melting Point 223-224 °C [5]

N Sparingly soluble in water;
Solubility ] [5]
soluble in alcohol and ether.

Infrared (IR) and Mass
] Spectrometry (El) data are
Spectroscopic Data ) [31[7]
available through the NIST

Chemistry WebBook.
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Part 2: Synthesis Methodology: Electrophilic
Aromatic Substitution

The most common and logical synthesis of 3,5-Dibromo-2-hydroxybenzoic acid is via the
direct bromination of salicylic acid. This is a classic example of electrophilic aromatic
substitution, where the regioselectivity is dictated by the existing substituents on the aromatic
ring.

Causality of the Synthesis

The choice of salicylic acid as the starting material is strategic. The hydroxyl (-OH) group is a
powerful activating group and is ortho, para-directing. The carboxylic acid (-COOH) group is a
deactivating group and is meta-directing. When both are present, the powerful activating effect
of the hydroxyl group dominates the reaction's outcome. The hydroxyl group directs the
incoming bromine electrophiles to the positions ortho and para to it (positions 3 and 5). This
inherent electronic guidance makes the synthesis highly efficient and regioselective, leading to
the desired 3,5-disubstituted product.

The workflow for this synthesis can be visualized as follows:
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Synthesis Workflow Diagram
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Detailed Laboratory Protocol

This protocol is adapted from established methods, including those described in patent
literature, to ensure robustness and high yield.[8]

Vessel Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer,
a dropping funnel, and a reflux condenser, dissolve 1.0 mole of salicylic acid in 0.3 to 2.0
liters of an aqueous p-dioxane solvent mixture (containing 10-70% water).

Temperature Control: Heat the reaction mixture to a temperature between 50°C and 100°C.
Maintaining this temperature is crucial for the reaction rate.[8]

Bromine Addition: Slowly add 2.0 to 2.2 molar equivalents of liquid bromine to the stirred
reaction mixture via the dropping funnel. The slight excess of bromine ensures the complete
conversion of the starting material. The slow addition rate is critical to control the exothermic
reaction and prevent the formation of byproducts.

Reaction Monitoring: Maintain the reaction at temperature with continuous stirring until the
characteristic red-brown color of bromine has disappeared, indicating that the reaction is
complete.

Product Crystallization: Cool the reaction mixture to below 90°C. The product, 3,5-Dibromo-
2-hydroxybenzoic acid, is sparingly soluble in the cooled reaction medium and will
precipitate out of the solution.

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter
cake thoroughly with cold water to remove any remaining solvent and inorganic byproducts.

Drying: Dry the purified product in a vacuum oven to yield 3,5-Dibromo-2-hydroxybenzoic
acid as a white crystalline solid.

This self-validating protocol includes visual cues (color change) and clear physical state
transitions (precipitation) to monitor progress and confirm successful synthesis before
proceeding to analytical confirmation.
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Part 3: Applications in Research and Drug
Development

The utility of 3,5-Dibromo-2-hydroxybenzoic acid stems from its function as a molecular
scaffold. The bromine atoms serve as excellent leaving groups in cross-coupling reactions
(e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of new carbon-
carbon and carbon-heteroatom bonds at positions 3 and 5. The hydroxyl and carboxylic acid
groups can be used for esterification, amidation, or as directing groups in further reactions.

3,5-Dibromo-2-hydroxybenzoic Acid
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Role as a Versatile Chemical Intermediate

Scaffold for Drug Discovery

The 2-hydroxybenzoic acid core is a known "privileged structure” in medicinal chemistry,
appearing in numerous approved drugs. Its derivatives are actively being investigated for novel
therapeutic applications. For example, recent research has identified the 2-hydroxybenzoic
acid moiety as a crucial "warhead" for designing selective inhibitors of SIRT5, a sirtuin
deacetylase enzyme implicated in metabolic diseases and cancer.[9] While this research did
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not use the 3,5-dibromo derivative directly, it authoritatively establishes the value of the core
scaffold. The bromine atoms on our compound of interest provide ideal handles for chemists to
rapidly synthesize a library of diverse analogues, modifying the scaffold to optimize potency,
selectivity, and pharmacokinetic properties for targets like SIRT5 and others.

Precursor for Complex Molecules

3,5-Dibromo-2-hydroxybenzoic acid serves as a documented starting material for other
valuable chemical intermediates, such as 5-nitrosalicylic acid. This highlights its role not just in
creating final products, but in building the essential components required for multi-step
synthetic campaigns.

Part 4: Safety, Handling, and Disposal

While a specific, comprehensive safety data sheet (SDS) for 3,5-Dibromo-2-hydroxybenzoic
acid was not found in the initial search, its safety profile can be reasonably inferred from
structurally similar compounds, such as its isomer 3,5-Dibromo-4-hydroxybenzoic acid. As a
halogenated organic acid, it should be handled with care, assuming it is an irritant. It is
imperative to consult the specific SDS from your chemical supplier before handling.

Anticipated GHS Hazards

The following hazards are typical for this class of compounds.[10][11][12][13]

Hazard Class Hazard Statement

Skin Corrosion/Irritation H315: Causes skin irritation

Serious Eye Damage/Irritation H319: Causes serious eye irritation
Specific Target Organ Toxicity H335: May cause respiratory irritation

Protocol for Safe Handling and Storage

e Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical
fume hood.
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o Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant
gloves (e.g., nitrile), safety goggles, and a lab coat.[10]

» Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands
thoroughly after handling.[12]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep
away from oxidizing agents.

o Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and
place it in a designated, labeled container for disposal.

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.[10]

Conclusion

3,5-Dibromo-2-hydroxybenzoic acid is a powerful and versatile chemical intermediate whose
value is defined by the strategic interplay of its functional groups. Its straightforward, high-yield
synthesis from salicylic acid makes it an accessible building block for a wide range of
applications. For researchers in drug development and materials science, it offers a robust
scaffold equipped with multiple reactive sites, enabling the efficient construction of complex and
novel molecular architectures. Proper understanding of its properties, synthesis, and safe
handling procedures is key to unlocking its full potential in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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